Home > Products > Screening Compounds P135874 > FFA3-Antagonist-6
FFA3-Antagonist-6 -

FFA3-Antagonist-6

Catalog Number: EVT-1534839
CAS Number:
Molecular Formula: C30H28N2O3
Molecular Weight: 464.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FFA3-Antagonist-6 is a PAM-antagonist of the function of C3 at FFA3.
Overview

FFA3-Antagonist-6 is a compound that acts on the free fatty acid receptor 3 (FFA3), a member of the G protein-coupled receptor family. This receptor is involved in various physiological processes, including metabolism and immune responses. FFA3-Antagonist-6 has been identified as a selective antagonist for this receptor, which plays a crucial role in mediating the effects of short-chain fatty acids in the body.

Source

The compound is derived from a series of hexahydroquinolone-3-carboxamides, which have been synthesized and characterized for their pharmacological properties. The development of FFA3-Antagonist-6 is part of ongoing research aimed at understanding the complex pharmacology of free fatty acid receptors and their potential therapeutic applications.

Classification

FFA3-Antagonist-6 is classified as an antagonist of the FFA3 receptor. It belongs to a broader category of compounds that interact with G protein-coupled receptors, specifically targeting those involved in lipid signaling pathways.

Synthesis Analysis

Methods

The synthesis of FFA3-Antagonist-6 involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that are modified through various chemical reactions.
  2. Reactions: The process may include cyclization reactions to form the hexahydroquinolone structure, followed by functional group modifications to introduce the carboxamide moiety.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate the desired product from by-products and unreacted materials.

Technical Details

  • Refluxing: Heating reactions under reflux conditions to promote reaction completion.
  • Recrystallization: A method used to purify solid compounds by dissolving them in a solvent at high temperature and then allowing them to crystallize upon cooling.
Molecular Structure Analysis

Structure

FFA3-Antagonist-6 features a complex molecular structure characterized by a hexahydroquinolone core with substituents that confer its antagonistic properties. The precise three-dimensional conformation is critical for its interaction with the FFA3 receptor.

Data

Molecular modeling studies may provide insights into the binding affinity and orientation of FFA3-Antagonist-6 within the receptor's active site, although specific structural data such as X-ray crystallography or NMR spectroscopy results are not readily available in the current literature.

Chemical Reactions Analysis

Reactions

FFA3-Antagonist-6 undergoes various chemical reactions that can include:

  • Binding Interactions: The primary reaction of interest is its binding to the FFA3 receptor, where it competes with endogenous ligands such as short-chain fatty acids.
  • Metabolic Stability: Understanding how FFA3-Antagonist-6 is metabolized in biological systems can provide insights into its efficacy and safety profile.

Technical Details

The binding kinetics and affinity of FFA3-Antagonist-6 can be assessed using techniques such as:

  • Radiolabeled Ligand Binding Assays: To measure competitive inhibition against known agonists.
  • Cell-Based Assays: To evaluate functional responses in cellular models expressing FFA3.
Mechanism of Action

Process

FFA3-Antagonist-6 functions by inhibiting the activity of the FFA3 receptor. Upon binding to this receptor, it prevents activation by endogenous ligands, thereby modulating downstream signaling pathways associated with metabolic regulation and inflammation.

Data

Studies have shown that antagonism at FFA3 can lead to alterations in intracellular calcium levels and changes in gene expression related to metabolic processes. This mechanism highlights its potential therapeutic implications in conditions related to metabolism and gut health.

Physical and Chemical Properties Analysis

Physical Properties

FFA3-Antagonist-6 is likely to exhibit:

  • Solubility: Solubility characteristics that influence its bioavailability.
  • Stability: Chemical stability under physiological conditions, which is crucial for therapeutic use.

Chemical Properties

The compound's chemical properties include:

  • Molecular Weight: Typically calculated based on its molecular formula.
  • LogP Value: Indicative of its lipophilicity, influencing absorption and distribution within biological systems.

Relevant data concerning these properties would be essential for further pharmacokinetic studies.

Applications

Scientific Uses

FFA3-Antagonist-6 holds promise for various scientific applications, particularly in:

  • Pharmacological Research: Investigating the role of FFA3 in metabolic diseases and inflammation.
  • Drug Development: Serving as a lead compound for developing therapeutics targeting metabolic disorders linked to free fatty acid signaling.

The ongoing exploration of this compound could lead to significant advancements in understanding metabolic regulation and potential treatments for related diseases.

Introduction to FFA3 Receptor Biology and Pharmacological Relevance

Structural and Functional Characterization of FFA3/GPR41 in Metabolic Homeostasis

Free Fatty Acid Receptor 3 (FFA3/GPR41) is a class A G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like propionate, butyrate, and acetate. It shares ~40% sequence homology with FFA2 (GPR43) but exhibits distinct ligand specificity and signaling pathways [1] [3]. Structurally, FFA3 possesses seven transmembrane domains (TMDs), with key arginine residues (Arg180 in TMD5 and Arg258 in TMD7) critical for SCFA binding via ionic interactions with the carboxylate group [1] [8]. The receptor predominantly couples to Gαi/o proteins, inhibiting adenylate cyclase and reducing intracellular cAMP levels [5]. In metabolic tissues, FFA3 activation:

  • Suppresses lipolysis in adipocytes via Gi-mediated signaling, reducing free fatty acid release [6].
  • Modulates insulin secretion in pancreatic β-cells, though reports conflict on potentiating vs. inhibitory effects [2] [3].
  • Enhances leptin production in adipose tissue, promoting satiety signals [6] [10].

Table 1: FFA3 Expression in Metabolic Tissues

Tissue/Cell TypeSpeciesDetection MethodFunctional Consequence
AdipocytesHumanRT-PCR, Functional assaysLeptin release, lipolysis inhibition
Enteroendocrine L cellsHuman/mouseImmunohistochemistryPYY and GLP-1 secretion
Pancreatic β-cellsMouseRT-PCRModulation of insulin secretion
Sympathetic gangliaMouseRT-PCRSympathetic nervous system activation

FFA3 knockout (KO) mice exhibit increased adiposity and impaired glucose tolerance under high-fat diets, underscoring its role in energy homeostasis [3] [6].

Role of FFA3 in Neuroimmune Crosstalk and Enteric Nervous System Modulation

FFA3 is expressed in sympathetic ganglia, enteric neurons, and immune cells (e.g., monocytes, dendritic cells), positioning it as a critical mediator of gut-brain axis communication [4] [7] [10]. Key mechanisms include:

  • Sympathetic Activation: SCFA-FFA3 signaling in sympathetic ganglia stimulates norepinephrine release, increasing heart rate and energy expenditure [5] [10]. Ketone bodies (e.g., β-hydroxybutyrate) antagonize this pathway during fasting, conserving energy [5] [9].
  • Immune Modulation: In macrophages and dendritic cells, FFA3 activation regulates chemokine production (e.g., CCL2, CXCL1) and cytokine signaling through Gi-dependent pathways, influencing intestinal inflammation [3] [7].
  • Enteric Nervous System (ENS): FFA3 in colonic neurons mediates SCFA-induced phasic muscle contractions, impacting gut motility [6] [10]. Neuroimmune crosstalk is evidenced by FFA3-driven suppression of pro-inflammatory responses in intestinal mucosal macrophages during colitis [4] [7].

Notably, FFA3 forms heterodimers with FFA2 in monocytes, creating a unique signaling complex that fine-tunes immune responses to SCFAs [10] [14].

Rationale for Targeting FFA3 in Metabolic and Inflammatory Disorders

FFA3’s dual roles in metabolism and immunity make it a compelling therapeutic target:

  • Metabolic Disorders: Antagonists may counteract SCFA-induced sympathetic suppression during fasting, boosting energy expenditure for obesity management. In type 2 diabetes, they could normalize insulin secretion disrupted by elevated SCFAs [2] [8].
  • Inflammatory Diseases: Allergic asthma models show that FFA3 activation by propionate exacerbates airway inflammation; antagonists might attenuate this response [8] [25]. In colitis, FFA3 blockade could reduce neutrophil infiltration and cytokine production [3] [6].

The development of selective antagonists like FFA3-Antagonist-6 addresses the historical challenge of distinguishing FFA3 vs. FFA2 effects due to overlapping ligand profiles [8].

Properties

Product Name

FFA3-Antagonist-6

IUPAC Name

2-Methyl-5-oxo-4-(3-phenoxyphenyl)-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molecular Formula

C30H28N2O3

Molecular Weight

464.57

InChI

InChI=1S/C30H28N2O3/c1-19-10-6-7-15-24(19)32-30(34)27-20(2)31-25-16-9-17-26(33)29(25)28(27)21-11-8-14-23(18-21)35-22-12-4-3-5-13-22/h3-8,10-15,18,28,31H,9,16-17H2,1-2H3,(H,32,34)

InChI Key

WGIFMODFDRLRFB-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)NC2=C(C(CCC2)=O)C1C3=CC=CC(OC4=CC=CC=C4)=C3)NC5=CC=CC=C5C

Solubility

Soluble in DMSO

Synonyms

FFA3Antagonist-6; FFA3-Antagonist6; FFA3Antagonist6; FFA3-Antagonist-6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.